5-Bromo-2,6-naphthyridin-1(2H)-one
Description
5-Bromo-2,6-naphthyridin-1(2H)-one (CAS: 1260663-98-6) is a brominated heterocyclic compound featuring a naphthyridine core substituted with a bromine atom at position 5 and a lactam group at position 1. Its structure combines aromaticity with electron-deficient characteristics, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other bioactive molecules . The bromine substituent enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for further functionalization.
Properties
CAS No. |
1260663-98-6 |
|---|---|
Molecular Formula |
C8H5BrN2O |
Molecular Weight |
225.045 |
IUPAC Name |
5-bromo-5H-2,6-naphthyridin-1-one |
InChI |
InChI=1S/C8H5BrN2O/c9-7-5-1-4-11-8(12)6(5)2-3-10-7/h1-4,7H |
InChI Key |
VZRBETLDZYMDFC-UHFFFAOYSA-N |
SMILES |
C1=C2C(N=CC=C2C(=O)N=C1)Br |
Synonyms |
5-broMo-2,6-naphthyridin-1(2H)-one |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Structural Analogues: Brominated Heterocycles
Table 1: Key Structural and Functional Comparisons
Functional Analogues: Brominated Bioactive Molecules
(a) 5-Bromo-2'-deoxyuridine (BrdU)
- Role in Research : BrdU is a thymidine analog used to track DNA synthesis in cell proliferation assays (e.g., WST-8 and BrdU incorporation assays) . Unlike this compound, BrdU’s primary function is biological labeling rather than direct therapeutic activity.
- Radiolysis Behavior : Under γ-radiation in aqueous solutions, BrdU generates bromouracil and other degradation products, highlighting its instability under high-energy conditions . This contrasts with the stability of this compound in synthetic organic reactions.
(b) 5-Bromo-2,3-dimethylindole
- Synthetic Utility: Synthesized via Fischer indole synthesis using p-bromophenylhydrazine derivatives . The electron-rich indole core allows electrophilic substitution, whereas the electron-deficient naphthyridinone favors nucleophilic or metal-catalyzed reactions.
- Applications : Used in agrochemicals and optoelectronics, contrasting with this compound’s focus on medicinal chemistry.
(c) Polybrominated Naphthol Derivatives
- Bromination Patterns : Bromination of naphthol sulfonic acids in sulfuric or acetic acid yields tribrominated products (e.g., 2,4,5-tribromo derivatives) . These compounds exhibit distinct regioselectivity compared to the single bromine substitution in this compound.
- Industrial Use: Primarily employed in dye and pigment manufacturing, diverging from the pharmaceutical applications of the naphthyridinone derivative.
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